3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile
Description
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of an allyl ether group and a nitrile group, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
40762-37-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(2-prop-2-enoxyethoxy)propanenitrile |
InChI |
InChI=1S/C8H13NO2/c1-2-5-10-7-8-11-6-3-4-9/h2H,1,3,5-8H2 |
InChI Key |
RUDATSQJEJTDEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2-(prop-2-en-1-yloxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form epoxides or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the allyl ether group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Prop-2-yn-1-yloxy)ethoxy]propanenitrile
- 2-(Prop-2-en-1-yloxy)propanoic acid
- N-[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2-propanamine hydrochloride
Uniqueness
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile is unique due to its combination of an allyl ether group and a nitrile group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic and electrophilic addition reactions sets it apart from other similar compounds.
Biological Activity
3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- CAS Number : 1859379-85-3
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For example, indole derivatives have been shown to inhibit cancer cell proliferation by interfering with specific molecular targets, including enzymes involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Effects
In vivo studies have demonstrated that compounds containing nitrile groups can exert anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Interaction : Its structure allows for potential binding to various receptors, modulating their activity and influencing cellular responses.
Study 1: Anticancer Activity
A study evaluated the anticancer potential of related compounds in vitro using human cancer cell lines. Results indicated that compounds with similar functionalities to this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating effective inhibition of cell growth .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 (Breast Cancer) |
| Compound B | 25 | HeLa (Cervical Cancer) |
| This compound | TBD | TBD |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of nitrile-containing compounds. The results showed that these compounds significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of inflammation .
| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound A | 120 | 80 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
